molecular formula C31H31N2NaO13S B12922356 XYlenol Orange xsodium salt

XYlenol Orange xsodium salt

Cat. No.: B12922356
M. Wt: 694.6 g/mol
InChI Key: CXGDREKXIQQTJQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

XYlenol Orange xsodium salt can be synthesized by reacting xylenol orange with sodium hydroxide. The process involves dissolving xylenol orange in water and adding sodium hydroxide to form the sodium salt . The solution is then filtered to remove any impurities.

Industrial Production Methods

In industrial settings, this compound is often purified using ion-exchange chromatography. DEAE-cellulose is used as the stationary phase, and the elution is carried out with a 0.1M sodium chloride solution . This method helps in obtaining a high-purity product by removing impurities such as cresol red and iminodiacetic acid .

Biological Activity

Xylenol Orange (XO), particularly in its sodium salt form, is an organic compound primarily utilized as a reagent in analytical chemistry, specifically for metal ion titrations. Its notable properties include fluorescence and the ability to form complexes with various metal ions, which has led to its application in biological and environmental studies. This article explores the biological activity of Xylenol Orange sodium salt, focusing on its mechanisms of action, applications in biological research, and relevant case studies.

  • Molecular Formula : C31H28N2Na4O13S
  • Molecular Weight : 760.59 g/mol
  • Appearance : Crystalline powder, red-brown to dark brown
  • Fluorescence : Excitation maximums at 440 nm and 570 nm; emission maximum at 610 nm .

Xylenol Orange functions predominantly as a chelating agent. It forms stable complexes with metal ions, which can influence various biochemical pathways. The interaction between XO and metal ions can modulate enzymatic activities and cellular processes.

Chelation and Fluorescence

The chelation of metal ions by Xylenol Orange is crucial for its role in biological assays. The fluorescent properties allow for real-time monitoring of metal ion concentrations in biological samples, which is critical for understanding metal ion homeostasis in cells.

Biological Applications

  • Metal Ion Detection : Xylenol Orange is extensively used for the spectrophotometric determination of metal ions such as zinc, copper, and iron. It serves as an indicator in titrations due to its color change from red to yellow upon complex formation with these metals .
  • Histochemical Staining : XO has been utilized as a vital stain to study calcification processes in bone development and repair. Its ability to fluoresce under specific conditions makes it suitable for histological applications .
  • Radiation Dosimetry : Research indicates that Xylenol Orange can be employed in Fricke gel dosimeters for radiation therapy, where it helps quantify radiation doses based on the absorbance changes corresponding to the oxidation state of iron .

Study 1: Screening Assay Development

A study developed a screening assay using Xylenol Orange to evaluate the substrate specificity of flavin-dependent para-phenol oxidases. The assay detected hydrogen peroxide production via the ferric-XO complex method, leading to the identification of new substrates for these enzymes . This highlights XO's role in enzyme activity assessment.

Study 2: Removal from Aqueous Solutions

Another investigation focused on optimizing sodium dodecyl sulfate (SDS) microemulsifying systems for the removal of Xylenol Orange from aqueous solutions. This study employed Box-Behnken statistical design to maximize dye removal efficiency, demonstrating XO's environmental relevance and its potential impact on water treatment processes .

Research Findings Summary

Study FocusFindingsReference
Metal Ion DetectionEffective in detecting zinc and other metals; colorimetric changes observed
Histochemical ApplicationsVital stain for studying calcification; useful in fluorescent microscopy
Enzyme Activity ScreeningDeveloped a rapid screening method for enzyme substrates using XO's fluorescence properties
Environmental ImpactSDS systems effectively remove XO from water; implications for wastewater treatment

Properties

Molecular Formula

C31H31N2NaO13S

Molecular Weight

694.6 g/mol

IUPAC Name

sodium;2-[[5-[3-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate

InChI

InChI=1S/C31H32N2O13S.Na/c1-17-7-21(9-19(29(17)42)11-32(13-25(34)35)14-26(36)37)31(23-5-3-4-6-24(23)47(44,45)46-31)22-8-18(2)30(43)20(10-22)12-33(15-27(38)39)16-28(40)41;/h3-10,42-43H,11-16H2,1-2H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41);/q;+1/p-1

InChI Key

CXGDREKXIQQTJQ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)[O-].[Na+]

Origin of Product

United States

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